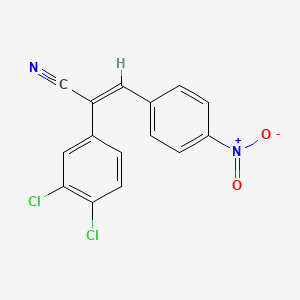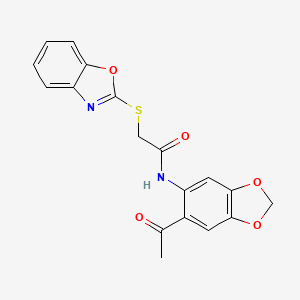![molecular formula C19H15BrO3S B4818987 1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4818987.png)
1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene
Overview
Description
1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is also known as PBA or PB-SO2Ph. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene involves its binding to the active site of the target enzyme and inhibiting its activity. This leads to the modulation of various signaling pathways and physiological processes that are regulated by the enzyme.
Biochemical and physiological effects:
Studies have shown that 1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene exhibits various biochemical and physiological effects such as the inhibition of glucose uptake and glycogen synthesis in liver cells, the inhibition of cancer cell proliferation, and the improvement of cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene in lab experiments include its high potency, specificity, and selectivity towards the target enzyme. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene. These include the development of more potent and selective inhibitors of PTP1B and GSK-3β, the investigation of its potential applications in the treatment of other diseases such as obesity and neurodegenerative disorders, and the exploration of its potential as a tool for studying the role of these enzymes in various physiological processes.
Scientific Research Applications
1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been found to exhibit potent inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase 3β (GSK-3β) which are involved in the regulation of various physiological processes. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as diabetes, cancer, and Alzheimer's disease.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-bromophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3S/c20-16-8-10-17(11-9-16)23-14-15-6-12-19(13-7-15)24(21,22)18-4-2-1-3-5-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSTJZAIQYWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B4818910.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4818915.png)
![N-butyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4818918.png)
![1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4818928.png)
![1-[4-(acetylamino)phenyl]-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4818937.png)
![6-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4818941.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4818945.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4818963.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4818968.png)

![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4818990.png)

